

Application Notes and Protocols for NCS-MP-NODA Antibody Conjugation

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Compound of Interest

Compound Name: NCS-MP-NODA

Cat. No.: B6320934

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Introduction

The development of antibody-radionuclide conjugates (ARCs) represents a significant advancement in targeted molecular imaging and therapy. The specific delivery of radionuclides to target cells, such as cancer cells, is mediated by monoclonal antibodies (mAbs), while a bifunctional chelator ensures the stable binding of the radioisotope. **NCS-MP-NODA** (p-isothiocyanatobenzyl-NODA-MPAA) is a bifunctional chelator designed for the stable chelation of radionuclides, notably for Positron Emission Tomography (PET) imaging when complexed with Aluminum-[18F]Fluoride (Al18F).[1]

The isothiocyanate (-NCS) functional group of **NCS-MP-NODA** allows for a covalent and stable thiourea bond formation with primary amines, predominantly the ε-amino groups of lysine residues on the surface of antibodies.[2] This application note provides a detailed protocol for the conjugation of **NCS-MP-NODA** to antibodies, purification of the resulting conjugate, and subsequent characterization. The protocol is based on established isothiocyanate conjugation chemistries and provides a framework for researchers to develop robust and reproducible antibody-chelator conjugates.

Data Presentation

The following tables summarize representative quantitative data for the conjugation of isothiocyanate-functionalized chelators to antibodies. While specific data for **NCS-MP-NODA** is

limited in publicly available literature, the data for the structurally similar and commonly used chelator, p-SCN-Bn-DOTA, provides a valuable reference for expected outcomes.

Table 1: Antibody-Chelator Conjugation Parameters

Antibody	Chelator	Molar Excess of Chelator	Chelator:Antibody Ratio (Average)	Reference
Rituximab	p-SCN-Bn-DOTA	5:1	1.62 ± 0.5	[3]
Rituximab	p-SCN-Bn-DOTA	10:1	6.42 ± 1.72	[3]
Rituximab	p-SCN-Bn-DOTA	50:1	11.01 ± 2.64	[3]
mAb7	DOTA-NCS	20:1	2-3	
Trastuzumab	NODA-MP-NCS	Not Specified	Not Specified	

Table 2: Radiolabeling Efficiency and Stability of a Representative Antibody Conjugate

Conjugate	Radionuclide	Radiolabeling Time	Radiolabeling Conditions	Radiochemical Purity/Yield	Serum Stability	Reference
¹⁷⁷ Lu-DOTA-Rituximab	¹⁷⁷ Lu	60 min	37°C, pH 5.5	>95%	>90% after 7 days	
[¹⁸ F]AIF-NODA-MP-NCS-Trastuzumab	¹⁸ F	15 min	30°C, pH 5.5	45% Yield	Not Specified	

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of **NCS-MP-NODA** to an antibody, followed by purification and characterization of the conjugate.

Protocol 1: Conjugation of NCS-MP-NODA to Antibodies

This protocol is a generalized procedure based on standard isothiocyanate coupling chemistry. Researchers should optimize the molar excess of the chelator and reaction time for their specific antibody.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, borate buffer)
- **NCS-MP-NODA**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M Sodium Borate Buffer, pH 8.5-9.0
- Quenching Reagent (optional): 1 M Tris-HCl or Glycine, pH 8.0
- Purification columns (e.g., PD-10 desalting columns, size-exclusion chromatography columns)
- Reaction tubes
- Spectrophotometer

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer (0.1 M Sodium Borate Buffer, pH 8.5-9.0) using a desalting column or dialysis.
 - Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm (A₂₈₀).

- Preparation of **NCS-MP-NODA** Stock Solution:
 - Immediately before use, dissolve **NCS-MP-NODA** in anhydrous DMSO to a concentration of 10 mg/mL. The isothiocyanate group is moisture-sensitive.
- Conjugation Reaction:
 - Bring the antibody solution to the desired concentration in the Conjugation Buffer.
 - Calculate the required volume of the **NCS-MP-NODA** stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess of chelator to antibody is recommended).
 - Slowly add the calculated volume of the **NCS-MP-NODA** solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize the risk of antibody denaturation.
 - Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal incubation time may need to be determined empirically for each specific antibody.
- Quenching the Reaction (Optional):
 - To stop the conjugation reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50 mM.
 - Incubate for an additional 15-30 minutes at room temperature.

Protocol 2: Purification of the Antibody-Chelator Conjugate

Purification is crucial to remove unreacted **NCS-MP-NODA** and any small molecule byproducts, which could interfere with subsequent radiolabeling and characterization.

Method: Size-Exclusion Chromatography (SEC)

- Materials:
 - PD-10 desalting column (or similar)

- Phosphate-buffered saline (PBS), pH 7.4
- Fraction collection tubes
- Procedure:
 - Equilibrate the PD-10 desalting column with 5 column volumes of PBS (pH 7.4).
 - Load the quenched conjugation reaction mixture onto the column.
 - Elute the antibody-chelator conjugate with PBS. The conjugate, being a large molecule, will elute in the void volume (typically the first few fractions).
 - Collect fractions and monitor the protein content of each fraction by measuring the absorbance at 280 nm.
 - Pool the protein-containing fractions.

Protocol 3: Characterization of the Antibody-Chelator Conjugate

1. Concentration Measurement:

- Determine the final concentration of the purified antibody-chelator conjugate using a spectrophotometer at 280 nm.

2. Chelator-to-Antibody Ratio (CAR) Determination:

- The average number of **NCS-MP-NODA** molecules conjugated per antibody can be determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The mass difference between the unconjugated and conjugated antibody corresponds to the number of attached chelators.

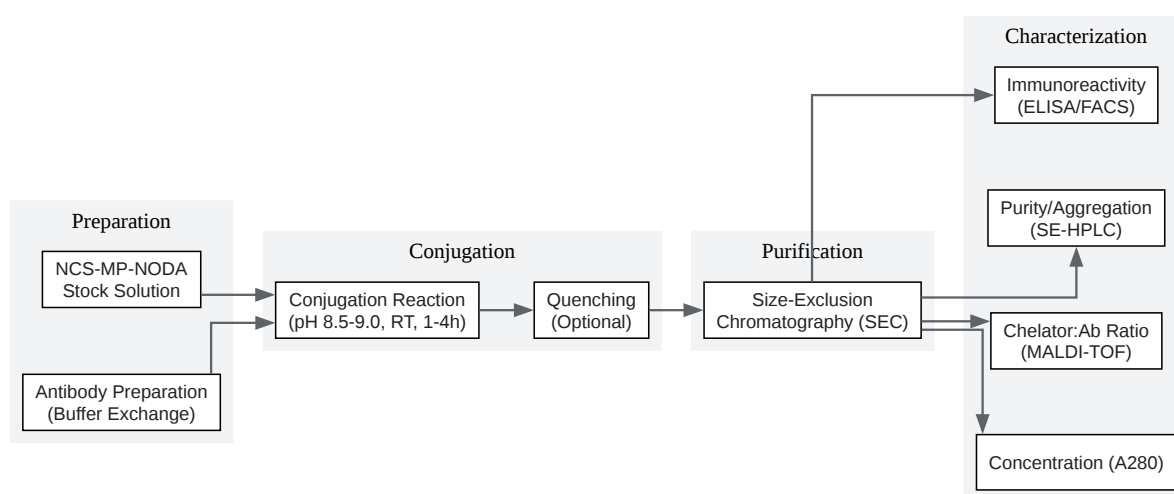
3. Purity and Aggregation Analysis:

- Assess the purity and the presence of aggregates in the conjugate solution using size-exclusion high-performance liquid chromatography (SE-HPLC). The chromatogram should display a major peak corresponding to the monomeric antibody conjugate.

4. Immunoreactivity Assessment:

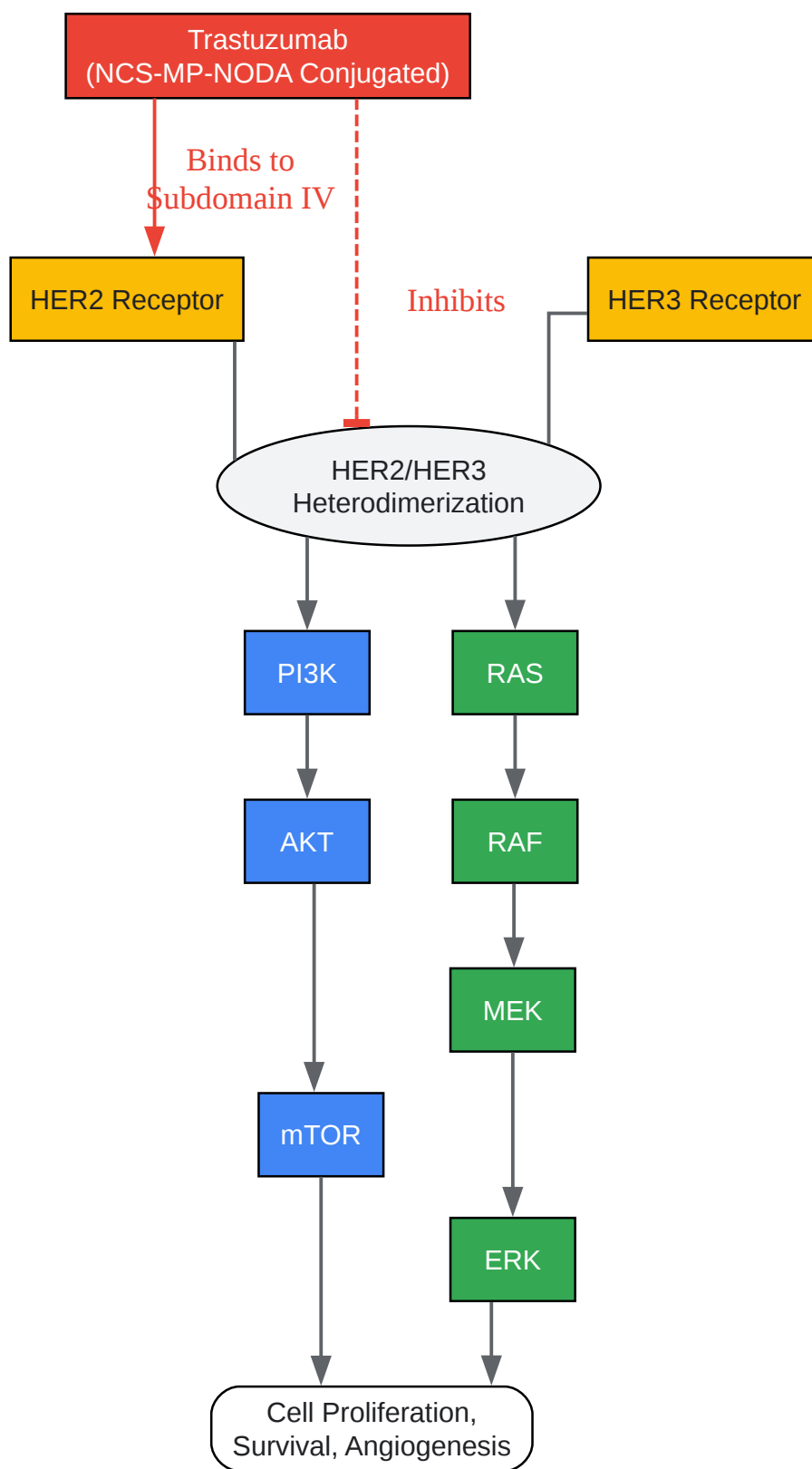
- The binding affinity of the antibody-chelator conjugate to its target antigen should be evaluated to ensure that the conjugation process has not compromised its biological activity. This can be assessed using methods such as ELISA or flow cytometry.

Mandatory Visualization



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Caption: Experimental workflow for **NCS-MP-NODA** antibody conjugation.



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Caption: HER2 signaling pathway and the inhibitory action of Trastuzumab.

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